7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine
Description
Overview of Fused Nitrogen Heterocyclic Systems in Synthetic Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, represent a vast and varied class of organic compounds. wikipedia.orgmsu.edu Within this family, fused nitrogen heterocyclic systems are of paramount importance. These structures consist of two or more rings, where at least one is a nitrogen-containing heterocycle, sharing a common bond and atoms. The study of these molecules is a cornerstone of synthetic organic chemistry, as they form the core of numerous natural products, pharmaceuticals, and functional materials. wikipedia.org
The fusion of a nitrogen-containing ring with other carbocyclic or heterocyclic rings gives rise to a diverse array of scaffolds with unique chemical and physical properties. wikipedia.org For instance, the fusion of a benzene (B151609) ring to a pyrrole (B145914) ring can result in indole (B1671886) or isoindole, while its fusion to pyridine (B92270) yields quinoline (B57606) or isoquinoline. wikipedia.org These fused systems are not merely a combination of their constituent rings; the fusion creates novel electronic and steric environments, leading to distinct reactivity and biological activity. orientjchem.org The synthesis of these complex architectures is a continuous area of research, with chemists developing novel methodologies such as cycloaddition, cyclocondensation, and transition-metal-catalyzed cross-coupling reactions to construct these intricate frameworks. organic-chemistry.orgorganic-chemistry.org
The Pyrrolo[2,3-c]pyridine Core Structure: Isomers and Unique Features
The pyrrolo[2,3-c]pyridine scaffold, also known as azaindole, is a bicyclic heterocyclic system formed by the fusion of a pyrrole ring and a pyridine ring. mdpi.com Depending on the orientation of the fusion and the position of the nitrogen atom in the six-membered ring, several isomers of pyrrolopyridine exist. mdpi.com The pyrrolo[2,3-c]pyridine structure specifically involves the fusion of the pyrrole ring at the 'c' face of the pyridine ring, between positions 3 and 4.
The parent aromatic compound is 1H-Pyrrolo[2,3-c]pyridine. sigmaaldrich.com A common variation is the reduced form, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, also referred to as 1H,2H,3H-pyrrolo[2,3-c]pyridine or 6-azaindoline, where the pyrrole ring is partially saturated. nih.gov The presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring within the same molecule imparts a unique electronic character. This duality governs its reactivity, with different positions on the scaffold being susceptible to either electrophilic or nucleophilic attack.
Table 1: Physicochemical Properties of Pyrrolo[2,3-c]pyridine Scaffolds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 1H-Pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 118.14 g/mol | 271-29-4 |
| 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | C₇H₈N₂ | 120.15 g/mol | 760919-39-9 |
This table presents data for the parent aromatic and dihydro scaffolds for comparative purposes. sigmaaldrich.comnih.gov
Significance of Halogenated Pyrrolo[2,3-c]pyridine Derivatives, with Focus on 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine
Halogenation is a critical functionalization strategy in organic synthesis, and halogenated heterocycles are vital intermediates. youtube.com Introducing a halogen atom, such as chlorine, onto the pyrrolo[2,3-c]pyridine scaffold dramatically alters its chemical reactivity. The halogen can act as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. nih.gov
The specific compound of interest, this compound, is the chlorinated derivative of the dihydro-pyrrolo[2,3-c]pyridine core. The chlorine atom is located at position 7 on the pyridine ring. While much of the available literature points to its aromatic counterpart, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, the principles of its utility as a synthetic intermediate are analogous. sigmaaldrich.com The chloro-substituent makes the pyridine ring more electron-deficient and provides a key site for further chemical modification. This makes it a valuable building block in medicinal chemistry and materials science for the synthesis of more complex, substituted pyrrolopyridine derivatives. google.comrsc.org
Table 2: Properties of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
| Property | Value |
| CAS Number | 357263-41-3 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| InChI Key | HOHKYYCVFMEBGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C1C=CN=C2Cl |
This data corresponds to the aromatic form, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, which is more commonly documented. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHVLBSXBIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of the Pyrrolo 2,3 C Pyridine Ring System
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine system exhibits distinct reactivity patterns for electrophilic and nucleophilic substitutions, largely influenced by the electronic characteristics of its constituent rings.
Electrophilic Substitution: The pyrrole (B145914) moiety of the scaffold is inherently electron-rich due to the delocalization of the nitrogen lone pair into the five-membered ring. pearson.com This makes the pyrrole part of the molecule significantly more reactive towards electrophiles than the pyridine (B92270) ring. pearson.comaklectures.com Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and acylation, are expected to occur preferentially on the pyrrole ring. rsc.org For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack predominantly happens at the 3-position. rsc.orgresearchgate.net This is because the intermediate carbocation formed by attack at this position is more stable. Similarly, in pyrrole itself, substitution generally occurs at the 2-position (alpha to the nitrogen) due to better resonance stabilization of the intermediate. pearson.comaklectures.com The precise position of electrophilic attack on the pyrrolo[2,3-c]pyridine core depends on the specific reaction conditions and the substituents already present on the ring.
Nucleophilic Substitution: In contrast, the pyridine ring is electron-deficient, a result of the electronegative nitrogen atom withdrawing electron density from the ring. This deactivation towards electrophiles makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or bearing a good leaving group. youtube.comquora.com Nucleophilic attack on the pyridine ring typically occurs at the positions ortho and para (C-2 and C-4) to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com In the context of 7-chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine, the chlorine atom at the 7-position (para to the pyridine nitrogen) serves as an excellent leaving group, making this position highly susceptible to substitution by various nucleophiles.
Table 1: Regioselectivity in Pyrrolo[2,3-c]pyridine
| Reaction Type | Preferred Ring | Favored Positions | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Pyrrole | C2, C3 | Electron-rich nature of the pyrrole ring stabilizes the carbocation intermediate. pearson.com |
| Nucleophilic Substitution | Pyridine | C4, C6 | Electron-deficient nature of the pyridine ring; nitrogen stabilizes the anionic intermediate. stackexchange.com |
Rearrangement Reactions Involving Pyrrolo[2,3-c]pyridine Isomers
The fused heterocyclic structure of pyrrolo[2,3-c]pyridines can undergo various rearrangement reactions, often under acidic conditions or through thermal and photochemical activation. mvpsvktcollege.ac.in These reactions can lead to skeletal reorganization and the formation of different isomeric structures.
One notable transformation is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of pyrroles into pyridines. rsc.orgacs.org This reaction typically proceeds by the reaction of a pyrrole with a dihalocarbene, generated, for example, from chloroform (B151607) and a strong base. The initial cyclopropanation of the pyrrole double bond is followed by a ring-opening to yield a dihydropyridine (B1217469) intermediate, which then aromatizes to the corresponding chloropyridine. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali resulted in a ring expansion to form a 1,8-naphthyridine (B1210474) derivative. rsc.org A similar skeletal editing approach using α-chlorodiazirines as carbene precursors allows for the insertion of a carbon atom into the pyrrole core to generate pyridines. acs.org
Acid-catalyzed rearrangements are also known to occur in pyrrole systems, sometimes leading to the isomerization of substituted pyrroles. researchgate.net The specific products of these rearrangements are highly dependent on the substitution pattern of the starting material and the reaction conditions employed.
Reaction Mechanisms of Metal-Catalyzed Processes on Pyrrolo[2,3-c]pyridine Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[2,3-c]pyridine scaffold. Palladium-catalyzed reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds. nbuv.gov.ua
Commonly employed cross-coupling reactions include:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. It is a versatile method for introducing alkyl, aryl, or heteroaryl substituents. nbuv.gov.ua
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. It is used to introduce alkynyl groups. researchgate.net
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-nitrogen bond between an amine and a boronic acid. It is a valuable method for N-arylation. nih.gov
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyrrolo[2,3-c]pyridine, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki, organocopper in Sonogashira) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the palladium(0) catalyst and forming the final product.
These reactions are crucial for creating diverse libraries of pyrrolo[2,3-c]pyridine derivatives for applications such as drug discovery. nbuv.gov.ua
Table 2: Common Metal-Catalyzed Reactions on Pyrrolopyridines
| Reaction Name | Catalyst System | Bond Formed | Reactants |
|---|---|---|---|
| Suzuki Coupling | Pd(0) | C-C | Organoboron + Organohalide |
| Sonogashira Coupling | Pd(0) / Cu(I) | C-C (alkynyl) | Terminal Alkyne + Organohalide |
| Chan-Lam Coupling | Cu(II) | C-N | Amine/Amide + Organoboron |
Reactivity of Peripheral Substituents on this compound Analogs
The 7-chloro substituent on the pyridine ring is a particularly reactive site. As a good leaving group, it is readily displaced in nucleophilic aromatic substitution (SNAr) reactions by a wide range of nucleophiles, including amines, alcohols, and thiols. Furthermore, this chloro group is an ideal handle for metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functional groups at this position. mdpi.com
The reactivity of other substituents depends on their nature and position:
N-H proton on the pyrrole ring is moderately acidic (pKa ≈ 17.5 for pyrrole) and can be deprotonated by strong bases like sodium hydride or butyllithium. wikipedia.org The resulting N-anion is nucleophilic and can be alkylated or acylated, although competition between N- and C-alkylation can occur depending on the counter-ion and solvent. wikipedia.org
Substituents on the pyrrole ring can influence the regioselectivity of further electrophilic substitutions. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it.
Substituents on the pyridine ring , other than the chloro group, will also modify the ring's electronic properties. Electron-withdrawing groups will further facilitate nucleophilic substitution, whereas electron-donating groups may hinder it.
The interplay between the inherent reactivity of the core and the influence of its substituents allows for the targeted synthesis of a vast array of complex this compound analogs.
Table of Mentioned Chemical Compounds
| Compound Name | Ring System |
|---|---|
| This compound | Pyrrolo[2,3-c]pyridine |
| Pyrrole | Pyrrole |
| Pyridine | Pyridine |
| 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) | Pyrrolo[2,3-b]pyridine |
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine |
| 1,8-Naphthyridine | Naphthyridine |
| Chloroform | N/A |
| Sodium Hydride | N/A |
Spectroscopic and Structural Elucidation Techniques for Pyrrolo 2,3 C Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms.
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In aromatic pyrrolopyridine systems, protons on the pyridine (B92270) and pyrrole (B145914) rings resonate in the aromatic region, typically between δ 6.0 and 9.0 ppm. The exact chemical shift is influenced by the electron-donating or -withdrawing nature of substituents and the position of the nitrogen atoms.
For instance, in derivatives of 1H-pyrrolo[2,3-b]pyridine, the protons often appear as doublets or multiplets depending on their coupling with adjacent protons. rsc.orgnih.gov The presence of a chlorine atom, an electronegative substituent, generally causes a downfield shift (to a higher ppm value) for nearby protons. The NH proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (often >11.0 ppm), and its presence is a key indicator of the 1H-pyrrolo tautomer. rsc.orgnih.gov
Table 1: Representative ¹H NMR Data for Substituted Pyrrolopyridine Derivatives
| Compound | Key Proton Signals (Solvent) | Chemical Shift (δ ppm) and Coupling (J Hz) |
|---|---|---|
| 3c (1H-pyrrolo[2,3-b]pyridine derivative) | H-2', H-6' (Pyridine) | 8.53 (d, J = 2.4 Hz), 8.19 (d, J = 2.2 Hz) |
| Aromatic Protons | 7.87 (s), 7.74 (d, J=7.4 Hz), 7.63-7.53 (m), 7.50 (d, J=1.8Hz) | |
| Pyrrole Protons | 6.15 (d, J = 4.6 Hz), 6.10 (d, J = 4.6 Hz) | |
| NH Proton | 12.07 (s) | |
| 14a (4-Chloro-1H-pyrrolo[2,3-b]pyridine derivative) | Pyridine Proton | 8.22 (d, J = 5.1 Hz) |
| Aromatic Protons | 7.80–7.78 (m, 2H), 7.50–7.41 (m, 3H) | |
| Pyrrole Proton | 6.69 (s) |
Data sourced from references rsc.orgnih.gov. Note: These are examples from related structures, not the specific subject compound.
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms in the pyrrolo[2,3-c]pyridine core are characteristic of their position within the heterocyclic system. Aromatic carbons typically resonate between δ 100 and 160 ppm. Carbons directly attached to nitrogen atoms are generally shifted downfield. The carbon atom bearing the chlorine substituent (C-7) would be expected to show a significant downfield shift due to the halogen's inductive effect.
Table 2: Representative ¹³C NMR Data for a Substituted Pyrrolopyridine Derivative
| Compound | Key Carbon Signals (Solvent) | Chemical Shift (δ ppm) |
|---|---|---|
| 14a (4-Chloro-1H-pyrrolo[2,3-b]pyridine derivative) | Aromatic/Heterocyclic Carbons | 150.4, 143.3, 142.9, 135.4, 131.7, 129.5, 128.9 (2C), 128.8 (2C), 120.0, 117.1, 99.2 |
| SEM Protecting Group Carbons | 71.1, 66.7, 18.1, -1.2 (3C) |
Data sourced from reference nih.gov. Note: This is an example from a related structure, not the specific subject compound.
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive structural assignment of complex molecules like substituted pyrrolopyridines. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It is used to trace the connectivity within spin systems, for example, to map the arrangement of protons on the pyridine ring and to confirm their relationship to neighboring protons. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comsdsu.edu This is the primary method for assigning a specific ¹H NMR signal to its corresponding ¹³C NMR signal, providing a direct link between the proton and carbon skeletons. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_ and ³J_CH_). youtube.comsdsu.edu This technique is crucial for connecting different spin systems and for identifying the positions of quaternary (non-protonated) carbons by observing their correlations to nearby protons. For a molecule like 7-Chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine, HMBC would be essential to confirm the position of the chlorine atom by observing correlations from protons on the pyridine ring (e.g., H-4) to the chlorinated carbon (C-7). science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. rsc.org For a compound containing chlorine, HRMS is particularly useful because the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in a characteristic isotopic pattern in the mass spectrum. The [M+H]⁺ and [M+H+2]⁺ peaks appear with a ~3:1 intensity ratio, confirming the presence of one chlorine atom. HRMS analysis of various pyrrolopyridine derivatives consistently shows a close match between the calculated and experimentally found mass, confirming their elemental composition. nih.govbeilstein-journals.orgnih.gov
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3c | [M+H]⁺ | 327.0507 | 327.0513 | rsc.org |
| 14a | [M+H]⁺ | 359.1349 | 359.1346 | nih.gov |
| 10b | [M+H]⁺ | 375.1709 | 375.1707 | nih.gov |
Note: These examples are for related structures and serve to illustrate the accuracy of the technique.
Liquid Chromatography–Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the analytical power of mass spectrometry. In the synthesis of pyrrolo[2,3-c]pyridine derivatives, LC-MS is routinely used to monitor the progress of a reaction and to assess the purity of the final product. nih.gov The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each component as it elutes from the column. This allows for the rapid identification of the desired product in a complex reaction mixture and confirmation that it has been purified to a high degree. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of the bonds within the molecule. For pyrrolo[2,3-c]pyridine derivatives, IR spectroscopy helps to confirm the presence of key structural features.
The IR spectra of these compounds are characterized by specific absorption bands. For instance, the N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The stretching vibrations for the C=C and C=N bonds within the fused aromatic rings are found in the 1650-1450 cm⁻¹ region. In the case of 7-Chloro-1H-pyrrolo[2,3-c]pyridine, a characteristic absorption band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
In studies of related pyrrolo[2,3-d]pyrimidine derivatives, characteristic absorption bands were observed for N-H groups, C=O, and C=N functionalities. researchgate.net For example, identifiable absorption bands for N-H groups were noted at 3414 cm⁻¹ and 3204 cm⁻¹, while C=O and C=N stretching appeared around 1675 cm⁻¹ and 1595 cm⁻¹, respectively. researchgate.net Similarly, the characterization of pyrrole-2,3-diones showed distinct carbonyl (C=O) absorption bands at 1774, 1722, 1701, and 1652 cm⁻¹. acgpubs.org This data provides a comparative basis for identifying functional groups in novel pyrrolo[2,3-c]pyridine compounds.
Table 1: Typical Infrared Absorption Frequencies for Pyrrolo[2,3-c]pyridine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Pyrrole) | 3400 - 3200 | Typically a sharp to medium band. |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to sharp bands. |
| Aliphatic C-H Stretch | 3000 - 2850 | Present if alkyl substituents exist. |
| C=C and C=N Stretch | 1650 - 1450 | Multiple bands, characteristic of the heterocyclic aromatic system. |
Advanced Spectroscopic Methods (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of a compound and to separate components in a mixture. It operates on the same principles as High-Performance Liquid Chromatography (HPLC) but utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher flow rates and pressures. This results in significantly faster analysis times and improved resolution.
For compounds like 7-Chloro-1H-pyrrolo[2,3-c]pyridine, UPLC is an invaluable tool for monitoring reaction progress and assessing the purity of the final product. bldpharm.com A typical UPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the system. The components of the sample are then separated based on their differential partitioning between the stationary phase (the column) and the mobile phase (a solvent or solvent mixture). A detector, often a UV-Vis or mass spectrometer (MS), is used to detect the components as they elute from the column, generating a chromatogram. The retention time (the time it takes for a compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions.
While specific UPLC parameters for 7-Chloro-1H-pyrrolo[2,3-c]pyridine are proprietary, a general method can be outlined based on common practices for heterocyclic compounds.
Table 2: Representative UPLC Method Parameters for Analysis of Pyrrolo[2,3-c]pyridine Derivatives
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18 reversed-phase, < 2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 30 - 50 °C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 1 - 5 µL |
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For the pyrrolo[2,3-c]pyridine family, obtaining single crystals suitable for X-ray diffraction allows for unambiguous structural confirmation. The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a model of the molecular structure can be built and refined.
While the crystal structure for this compound itself is not detailed in the provided search results, analyses of related derivatives highlight the utility of this method. For instance, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine revealed two independent molecules in the asymmetric unit, connected by N—H···N hydrogen bonds to form inversion dimers. researchgate.net The dihedral angles between the pyridine and azaindole rings were found to be 8.23(6)° and 9.89(2)°. researchgate.net In another example, the X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine was determined, providing accurate molecular parameters for that novel heterocyclic system. researchgate.net These studies underscore the power of X-ray crystallography in elucidating the solid-state conformation and packing of complex heterocyclic scaffolds.
Table 3: Illustrative Crystallographic Data for a Pyrrolo-Pyridine Derivative (4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₉N₃ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 6.5529 (5) | researchgate.net |
| b (Å) | 10.0457 (8) | researchgate.net |
| c (Å) | 14.5282 (11) | researchgate.net |
| α (°) | 83.372 (2) | researchgate.net |
| β (°) | 86.697 (2) | researchgate.net |
| γ (°) | 87.427 (2) | researchgate.net |
| Volume (ų) | 947.69 (13) | researchgate.net |
| Z (Molecules/unit cell) | 4 | researchgate.net |
This type of data is instrumental for understanding structure-activity relationships and for the rational design of new molecules based on the pyrrolo[2,3-c]pyridine scaffold.
Computational Chemistry and Molecular Modeling Studies of Pyrrolo 2,3 C Pyridine Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of molecules. For pyrrolo[2,3-c]pyridine systems, methods like Density Functional Theory (DFT) are employed to compute molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations provide insights into the reactivity of the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.
For the parent 1H-pyrrolo[2,3-c]pyridine, theoretical studies can predict the relative energies of different tautomers and the barriers to their interconversion. The introduction of a chlorine atom at the 7-position, as in 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine, significantly influences the electronic landscape. The electron-withdrawing nature of chlorine can modulate the acidity of the pyrrole (B145914) N-H bond and affect the aromaticity of the bicyclic system.
Table 1: Calculated Electronic Properties of a Pyrrolo[2,3-c]pyridine Derivative
| Property | Calculated Value | Method |
| Dipole Moment | 3.5 D | DFT/B3LYP |
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | -1.8 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |
Note: The data in this table is hypothetical and serves as an illustrative example of typical quantum chemical calculation results.
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of pyrrolo[2,3-c]pyridine systems in a biological environment, such as in solution or interacting with a protein. tandfonline.comtandfonline.comsci-hub.senih.govmdpi.com These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with surrounding molecules.
For this compound, MD simulations can reveal the preferred conformations of the partially saturated pyrrolidine (B122466) ring and the orientation of the chloro-substituent. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. For instance, a 100-nanosecond MD simulation was used to confirm the stability of a designed pyrrolo[2,3-b]pyridine derivative within the active site of the c-Met kinase. tandfonline.comsci-hub.se Such simulations can elucidate the key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
In Silico Ligand-Target Interaction Profiling and Docking Studies
In silico docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. tandfonline.comtandfonline.comsci-hub.senih.govnih.govimist.maimist.maafjbs.com
For derivatives of the pyrrolo[2,3-c]pyridine scaffold, docking studies have been instrumental in identifying potential biological targets. For example, studies on related pyrrolo[2,3-b]pyridine derivatives have shown that the pyrrolopyridine core can form crucial hydrogen bonds with the hinge region of protein kinases. tandfonline.comsci-hub.se In one study, the pyrrolo[2,3-b]pyridine moiety formed two hydrogen bonds with the amino acid Met1160 in the c-Met kinase active site. tandfonline.comsci-hub.se For this compound, docking studies could be employed to predict its binding mode to various kinases or other enzymes, with the chlorine atom potentially occupying a specific hydrophobic pocket within the active site. A recent study on a pyrrolo[2,3-d]pyrimidine derivative, Compound RP-3, reported a low docking score of -7.4 kcal/mol, indicating a strong predicted binding affinity to its target. afjbs.com
Table 2: Representative Docking Study Results for Pyrrolopyridine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Pyrrolo[2,3-b]pyridine | c-Met Kinase | Met1160, Asp1222 | Not Specified | tandfonline.comsci-hub.se |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Glu957, Leu959 | Not Specified | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | PAK4 | Hinge Region | Not Specified | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Urea (B33335) | Antimicrobial Target | Not Specified | -7.4 | afjbs.com |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for validating experimentally obtained spectra and for assigning spectral features to specific atoms or functional groups within the molecule.
For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted values with experimental data for related compounds, such as 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, can aid in the structural elucidation of novel derivatives. jst.go.jp For instance, the experimental 1H-NMR spectrum of 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in CDCl3 shows signals at δ 2.52 (3H, s), 6.30 (1H, s), 7.34 (1H, d, J=5.6 Hz), and 7.98 (1H, d, J=5.6 Hz). jst.go.jp Computational predictions would aim to reproduce these shifts and the observed coupling constants.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.comtandfonline.comsci-hub.senih.govimist.maimist.matsijournals.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
In the context of pyrrolo[2,3-c]pyridine systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comtandfonline.comsci-hub.seimist.maimist.ma These studies generate contour maps that visualize the regions around the molecular scaffold where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. For example, a 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed that hydrophobic interactions play a key role in their inhibitory activity. tandfonline.com The resulting models showed good statistical reliability, with a CoMSIA q² of 0.751 and r² of 0.946. tandfonline.com Such models can be used to prioritize the synthesis of novel this compound derivatives with predicted enhanced biological activity.
Table 3: Statistical Parameters from a 3D-QSAR Study on Pyrrolo[2,3-b]pyridine Derivatives
| Model | q² | r² | r²pred | Reference |
| CoMFA | 0.692 | 0.912 | 0.897 | tandfonline.com |
| CoMSIA | 0.751 | 0.946 | 0.944 | tandfonline.com |
Pyrrolo 2,3 C Pyridine As a Privileged Scaffold in Chemical Design and Probe Development
Scaffold Utility in Medicinal Chemistry for Heterocycle Design and Lead Optimization
The pyrrolopyridine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds and approved drugs. mdpi.com This scaffold's value lies in its ability to mimic the structure of endogenous molecules and interact with various biological targets, particularly protein kinases. For instance, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib, are utilized in anticancer therapy. nih.gov
Heterocycles like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a structural relative of the pyrrolo[2,3-c]pyridine core, serve as fundamental building blocks for potent kinase inhibitors. chemicalbook.com The chlorine atom at specific positions on the scaffold is not merely a substituent but a reactive handle that facilitates the synthesis of diverse compound libraries through cross-coupling reactions, enabling lead optimization. mdpi.commdpi.com Researchers have successfully developed pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov Similarly, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating significant anticancer activities. nih.gov The versatility of the scaffold allows for the creation of compounds with a wide range of biological effects, from antiproliferative to antimicrobial properties. mdpi.com
Structure-Activity Relationship (SAR) Methodologies Applied to Pyrrolo[2,3-c]pyridine Derivatives
The biological activity of pyrrolopyridine derivatives is finely tuned by the chemical nature and placement of various substituents on the core structure. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.
SAR studies have revealed that both the type of substituent and its position on the pyrrolopyridine ring system are critical for biological activity.
Ring Substituents: In a series of pyrrolo[3,2-c]pyridine derivatives designed as FMS kinase inhibitors, the introduction of a benzamido moiety at position 4 of the nucleus resulted in higher potency compared to analogues with a primary amino group. nih.gov This enhancement is attributed to the benzoyl group occupying a hydrophobic pocket and the carbonyl oxygen potentially forming an additional hydrogen bond within the kinase's active site. nih.gov For pyridine (B92270) derivatives in general, the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. mdpi.com
Side Chain Modifications: In the 1H-pyrrolo[3,2-c]quinoline series, which contains a pyrrolopyridine core, modifications to the amine substituent significantly impact affinity for serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. nih.gov The introduction of different alkyl chains on the basic nitrogen atom was found to penetrate a narrow hydrophobic subpocket in both receptors, influencing binding affinity. nih.gov
Halogenation: In certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives, the presence of a bromine atom was favorable for cytotoxic activity, while further substitution diminished this activity. mdpi.com
The following table summarizes SAR findings for various pyrrolopyridine derivatives, illustrating the impact of substituents on their biological potency.
Table 1: Structure-Activity Relationship of Pyrrolopyridine Derivatives| Scaffold | Series | Substituent Modification | Biological Target | Change in Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | Diarylureas | Replacement of primary amine with benzamido group at position 4. | FMS Kinase | Increased potency (Compound 1e : 60 nM vs 1m : >81,000 nM) | nih.gov |
| Pyrrolo[3,2-c]pyridine | Diarylureas | Addition of a methyl group at the urea (B33335) linker. | FMS Kinase | Increased potency (Compound 1r : 30 nM vs 1e : 60 nM) | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Colchicine-site inhibitors | Substitution on the 6-aryl ring. | HeLa cancer cells | 2-fluoro substitution (10t ) showed highest potency (0.12 µM). | nih.gov |
| Pyrrolone | Antimalarials | Removal of methyl groups from the pyrrole (B145914) ring. | P. falciparum | Significant loss of activity (~20-25 fold). | acs.org |
| Pyrrolone | Antimalarials | Replacement of pyrrole with other heterocycles (imidazole, pyrazole, furan). | P. falciparum | Significant loss of activity (~20-1000 fold). | acs.org |
Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. acs.org This approach involves rigidifying the molecular structure to lock it into a bioactive conformation.
A notable application of this strategy involved the development of highly selective mTOR kinase inhibitors. acs.org Starting from a flexible lead compound, researchers designed conformationally constrained analogues by incorporating the pyrrolopyridine core into a tricyclic pyrimido-pyrrolo-oxazine system. This rigidization explored novel chemical space and led to the identification of a compound with approximately 450-fold selectivity for mTOR over related PI3K isoforms. acs.org The constrained tricyclic structure oriented key functional groups in a way that optimized interactions with the target, demonstrating how rigidization of a scaffold can dramatically improve its pharmacological profile. acs.org
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tactic for optimizing lead compounds. cambridgemedchemconsulting.comestranky.sk This strategy is widely applied to the pyrrolopyridine scaffold to improve efficacy, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.commdpi.com
A classic example is the replacement of a benzene (B151609) ring with a pyridine ring. mdpi.com This substitution can introduce a hydrogen bond acceptor, alter polarity, and modify metabolic stability. In the development of c-Met kinase inhibitors, two bioisosteres of Cabozantinib were synthesized where the central benzene ring was replaced with either a trimethylpyridine or an unsubstituted pyridine. mdpi.com The unsubstituted pyridine analogue showed potent inhibition comparable to Cabozantinib, whereas the trimethylpyridine analogue was ineffective, highlighting the subtle but critical impact of the specific bioisosteric replacement. mdpi.com
Other common bioisosteric replacements include:
Fluorine for Hydrogen: This is one of the most frequently used replacements, as fluorine is small and can alter electronic properties and block metabolic oxidation. estranky.sk
Hydroxyl (-OH) for Amino (-NH2): This classical isosteric substitution can mimic tautomeric forms of parent molecules. estranky.sk
Pyridine-N-oxide for 2-Difluoromethylpyridine: This replacement has been shown to enhance the activity of quorum sensing inhibitors, opening new avenues for bioisosteric design. nih.gov
The table below lists common bioisosteric replacements that can be applied in the design of pyrrolopyridine derivatives.
Table 2: Common Bioisosteric Replacements in Drug Design| Group 1 | Group 2 | Group 3 | Group 4 | Reference |
|---|---|---|---|---|
| H | D | F | cambridgemedchemconsulting.com | |
| CH₃ | NH₂ | OH | F | cambridgemedchemconsulting.com |
| Cl | SH | CN | cambridgemedchemconsulting.com | |
| Phenyl | Pyridyl | Thiophene | 4-Fluorophenyl | cambridgemedchemconsulting.com |
| -O- | -CF₂- | cambridgemedchemconsulting.com |
Development of Pyrrolo[2,3-c]pyridine Derivatives as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. The development of potent and selective inhibitors based on the pyrrolopyridine scaffold makes them ideal candidates for use as chemical probes.
For example, a pyrrolo[3,2-c]pyridine derivative, compound 1r , was identified as a highly potent inhibitor of FMS kinase with an IC₅₀ of 30 nM. nih.gov Crucially, this compound was screened against a panel of 40 other kinases and demonstrated high selectivity for FMS. nih.gov This selectivity is a key characteristic of a high-quality chemical probe, as it ensures that any observed biological effects are due to the inhibition of the intended target and not off-target interactions. Such a molecule can be used in cell-based assays to investigate the specific roles of FMS kinase in cellular processes like proliferation and differentiation, and in inflammatory conditions like rheumatoid arthritis. nih.gov The development of such targeted agents from the pyrrolopyridine class provides invaluable tools for dissecting complex biological pathways.
Strategies for Large-Scale Preparation of Pyrrolo[2,3-c]pyridine Intermediates for Advanced Chemical Synthesis
The widespread use of pyrrolopyridine derivatives in drug discovery necessitates efficient and scalable synthetic routes to key intermediates like 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Synthetic strategies often involve multi-step sequences that build the fused ring system from simpler precursors.
A common approach begins with a suitably substituted pyridine or pyrrole. For example, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been achieved by starting with the treatment of pyrrolo[2,3-b]pyridine with an oxidizing agent, followed by reaction with phosphorus oxychloride to yield a chloropyrrolopyridine intermediate. nih.gov This chlorinated scaffold then serves as a versatile platform for introducing diversity through coupling reactions.
Modern synthetic methodologies are employed to construct these scaffolds efficiently:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are frequently used to attach various aryl and amine fragments to the chloro-substituted pyrrolopyridine core. mdpi.comnih.gov For instance, 6-aryl-1H-pyrrolo[3,2-c]pyridines were synthesized via a Suzuki reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various phenylboronic acids. nih.gov
Ring-Closing Reactions: Intramolecular cyclizations are key steps in forming the final fused-ring structure. These can be mediated by acids or transition metals. mdpi.com
The availability of building blocks such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine from commercial suppliers is critical for facilitating research and development in this area. sigmaaldrich.combldpharm.comdanabiosci.comthoreauchem.com
Future Directions and Emerging Research Avenues for 7 Chloro 1h,2h,3h Pyrrolo 2,3 C Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the pyrrolo[2,3-c]pyridine core and its derivatives is evolving, with a strong emphasis on sustainability and efficiency. nbuv.gov.ua Traditional methods are being supplanted by greener alternatives that reduce waste, minimize energy consumption, and avoid hazardous reagents.
Key emerging strategies include:
Mechanochemistry : Solvent-free or low-solvent synthesis using mechanical force (e.g., grinding or vortex mixing) offers an energy-efficient and environmentally friendly approach to constructing heterocyclic systems like imidazo[1,2-α]pyridine, a related nitrogen-containing heterocycle. researchgate.net This methodology reduces the reliance on volatile organic solvents, aligning with the principles of green chemistry. researchgate.net
Visible-Light Photocatalysis : The use of visible light and organic photocatalysts, such as eosin (B541160) Y, enables aerobic oxidation reactions under mild conditions. rsc.org This approach has been successfully applied to the synthesis of 2-substituted pyrimidines and benzoxazoles, demonstrating its potential for constructing the pyrrolo[2,3-c]pyridine skeleton or its precursors without harsh oxidants. rsc.org
Microwave-Assisted Synthesis : Microwave heating significantly accelerates reaction times, often leading to higher yields and cleaner products for various indole-based heterocycles. researchgate.netorganic-chemistry.org This technique is particularly effective for key steps like epoxide-opening-cyclization-dehydration sequences in the synthesis of substituted 7-azaindoles. organic-chemistry.org
These modern synthetic methods are expanding the accessibility and diversity of pyrrolo[2,3-c]pyridine derivatives, paving the way for broader exploration of their properties.
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-c]pyridine Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. nih.govnih.gov These computational tools can process vast datasets to identify patterns and predict molecular properties, significantly accelerating the development of novel pyrrolo[2,3-c]pyridine derivatives with tailored functions. researchgate.netiipseries.org
The application of AI/ML in this field encompasses several key areas:
De Novo Drug Design : Generative AI models can design entirely new molecular structures with desired properties, such as high binding affinity to a specific biological target. iipseries.org This approach was used to design novel 7-azaindole (B17877) derivatives as potent CDK8 inhibitors for acute myeloid leukemia, where computational analysis of binding patterns guided the structural optimization. nih.govnih.gov
Virtual Screening and Lead Optimization : AI algorithms can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.goviipseries.org For pyrrolo[2,3-c]pyridines, this can prioritize derivatives with optimal ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, reducing the time and cost of preclinical development. researchgate.net
Synthesis Planning : AI-powered systems can devise and optimize synthetic pathways. researchgate.net By analyzing existing chemical literature and reaction data, these tools can propose the most efficient routes to a target pyrrolo[2,3-c]pyridine derivative, even refining the plans based on experimental feedback from automated robotic systems. researchgate.net
Structure-Activity Relationship (SAR) Modeling : ML techniques, particularly deep learning, are used to build accurate Quantitative Structure-Activity Relationship (QSAR) models. iipseries.org These models predict the biological activity of new pyrrolo[2,3-c]pyridine analogs based on their chemical structure, helping chemists to focus on the most promising modifications.
Exploration of Unconventional Reactivity Modes and Transformations
Moving beyond traditional functionalization, researchers are exploring novel ways to manipulate the pyrrolo[2,3-c]pyridine core, leading to unprecedented molecular architectures. This involves harnessing unconventional reactivity to forge new bonds at positions that are typically difficult to access.
Emerging areas of reactivity include:
Cross-Dehydrogenative Coupling (CDC) : Rhodium(III)-catalyzed CDC reactions enable the direct formation of C-C bonds between N-phenyl-7-azaindole frameworks and other heterocycles like thiophenes, avoiding the need for pre-functionalized starting materials. researchgate.net
Site-Selective Cross-Coupling : The development of highly selective catalysts allows for precise functionalization of di-halogenated pyridines, which are common precursors to the pyrrolo[2,3-c]pyridine system. For example, palladium-catalyzed Sonogashira and C-N coupling reactions on 3,4-dibromopyridine (B81906) can be controlled to produce either 5-azaindole (B1197152) or 6-azaindole (B1212597) scaffolds. organic-chemistry.org
Regioselective Annulation : The hetero Diels-Alder reaction represents a powerful tool for constructing fused ring systems. This strategy has been employed to build the heterotricyclic core of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives in a regioselective manner. researchgate.net
Unexpected Rearrangements and Side Products : Investigation into challenging transformations can sometimes lead to the discovery of novel structures. During the deprotection of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, the release of formaldehyde (B43269) triggered the formation of an unexpected tricyclic eight-membered 7-azaindole, highlighting unforeseen reactivity pathways. nih.gov
These advanced transformations provide access to a wider chemical space, enabling the synthesis of pyrrolo[2,3-c]pyridines with complex, three-dimensional structures for diverse applications.
Strategic Derivatization for Tailored Chemical Properties and Advanced Materials Applications
The functional versatility of the 7-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold makes it an excellent platform for developing advanced materials with specific electronic, optical, or biological properties. Strategic derivatization allows chemists to fine-tune these characteristics for targeted applications.
Future research in this domain is focused on:
Organic Electronics : The pyrrolo[2,3-c]pyridine core can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and other electronic devices. For instance, a synthetic pathway involving a 2-chloro-3-nitropyridine (B167233) derivative led to a novel 2,5-diazacarbazole (2,5-NCz) with a high triplet energy level, making it a promising material for sky-blue fluorescent OLEDs. nbuv.gov.ua
Fluorescent Probes and Sensors : By attaching fluorophores or moieties that respond to specific analytes, pyrrolo[2,3-c]pyridine derivatives can be engineered as chemical sensors. The derivatization of related heterocyclic systems, such as 4,7-dibromo- organic-chemistry.orgrsc.orgthiadiazolo[3,4-c]pyridine, with various nucleophiles has yielded new compounds with interesting fluorescent properties, providing a blueprint for similar modifications to the pyrrolo[2,3-c]pyridine core. researchgate.net
Advanced Catalysts : The incorporation of transition metals into N-doped carbon structures derived from metal-organic frameworks (MOFs) can create highly efficient catalysts. researchgate.net The nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system could play a crucial role in coordinating metal centers, suggesting a potential application in designing novel catalytic materials for strategic reactions like C-N cross-couplings. researchgate.net
The ability to strategically modify the electronic and steric properties of the 7-Chloro-1H-pyrrolo[2,3-c]pyridine nucleus positions it as a valuable building block for the next generation of smart materials and functional molecules.
Interactive Data Table: Key Research Findings
| Section | Research Focus | Key Finding/Technique | Significance | Reference(s) |
| 7.1 | Sustainable Synthesis | Microwave-assisted synthesis of 7-azaindoles. | Dramatically accelerates reaction times for key cyclization steps. | organic-chemistry.org |
| 7.1 | Sustainable Synthesis | Mechanochemistry for heterocycle synthesis. | Offers a solvent-free, energy-efficient, and safe synthetic method. | researchgate.net |
| 7.2 | AI in Design | Design of 7-azaindole derivatives as CDK8 inhibitors. | AI-guided structural optimization led to the synthesis of 42 novel derivatives with potent anti-tumor activity. | nih.govnih.gov |
| 7.2 | AI in Design | Autonomous synthesis robot for optimizing reaction recipes. | AI iteratively refines synthetic plans using feedback from a robotic platform to find optimal conditions. | researchgate.net |
| 7.3 | Unconventional Reactivity | Rhodium(III)‐catalyzed cross‐dehydrogenative coupling. | Enables direct C-C bond formation on the N-phenyl-7-azaindole framework without pre-activation. | researchgate.net |
| 7.3 | Unconventional Reactivity | Formation of an eight-membered 7-azaindole ring. | An unexpected side reaction during deprotection revealed a novel transformation pathway. | nih.gov |
| 7.4 | Advanced Materials | Synthesis of 2,5-diazacarbazole for OLEDs. | A pyrrolopyridine precursor was used to create a material with high triplet energy for electronic applications. | nbuv.gov.ua |
| 7.4 | Advanced Materials | Nucleophilic derivatization for fluorescent materials. | Systematic substitution on a related heterocycle provides a basis for creating fluorescent pyrrolopyridine derivatives. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-pyrrolo[2,3-c]pyridine derivatives, and how can reaction yields be improved?
- Methodology : Synthesis often involves halogenation (e.g., chlorination with Selectfluor®), cyclization, and functional group transformations. For example, fluorination of pyrrolopyridine precursors using Selectfluor® in acetonitrile/ethanol at 70°C achieves moderate yields (29%) . Column chromatography (e.g., DCM/EA gradients) is critical for purification . Optimizing stoichiometry (e.g., 1.5 eq. Selectfluor®) and solvent systems (e.g., THF/water for Suzuki couplings) can enhance yields .
Q. How is structural characterization performed for pyrrolo[2,3-c]pyridine derivatives?
- Methodology : Use ¹H/¹⁹F NMR to confirm substituent positions (e.g., δ 7.23 ppm for H-5 in fluorinated derivatives) , HRMS for molecular ion validation (e.g., [M+H]+ matching calculated masses within 0.3 ppm) , and X-ray crystallography to resolve dihedral angles (e.g., 7.91° between phenyl and pyrrole rings) and π-π interactions . For boron-containing analogs, ¹¹B NMR and IR spectroscopy are recommended .
Q. What are common functionalization strategies for the pyrrolo[2,3-c]pyridine scaffold?
- Methodology :
- Halogenation : Use Cl₂ or Selectfluor® to introduce chlorine/fluorine at specific positions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis .
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amino groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity and properties of 7-chloro-pyrrolo[2,3-c]pyridine derivatives?
- Methodology :
- QSPR/neural networks : Predict solubility, logP, and bioavailability using SMILES strings (e.g.,
Clc1nccc2ccsc12) and molecular descriptors . - DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for targeted derivatization .
- Molecular docking : Screen derivatives against targets like proton pumps (e.g., H⁺/K⁺ ATPase) to prioritize synthesis .
Q. How do structural modifications impact biological activity, such as proton pump inhibition?
- Methodology :
- SAR studies : Compare IC₅₀ values of analogs (e.g., 5-ethyl vs. 5-trifluoromethyl substituents) using in vitro assays (e.g., gastric H⁺/K⁺ ATPase inhibition) .
- Bioisosteric replacement : Replace chlorine with bioisosteres like CF₃ to enhance binding affinity while retaining steric bulk .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., pyridine N as H-bond acceptor) using crystallographic data .
Q. How can contradictory synthetic yields or spectral data be resolved?
- Methodology :
- Reaction monitoring : Use LC-MS to detect intermediates (e.g., azide intermediates in Huisgen cycloadditions) and optimize stepwise conditions .
- Isotopic labeling : ¹³C/²H labeling to trace unexpected byproducts (e.g., ring-opening during nitration) .
- Advanced NMR : 2D COSY/NOESY to resolve overlapping signals in crowded regions (e.g., aromatic protons in fused rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
